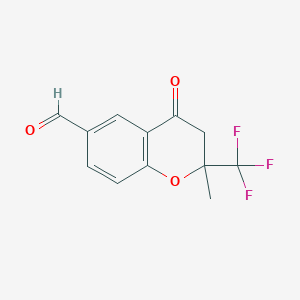
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde is a complex organic compound with a unique structure that includes a chromane ring substituted with a trifluoromethyl group, a methyl group, an oxo group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the oxo group yields alcohols.
Scientific Research Applications
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing various biochemical pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
Chromanone A: A related compound with antifungal activity.
8-Methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde: Exhibits inhibitory effects on yeast virulence factors.
Uniqueness
2-Methyl-4-oxo-2-(trifluoromethyl)chromane-6-carbaldehyde is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets.
Properties
Molecular Formula |
C12H9F3O3 |
|---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
2-methyl-4-oxo-2-(trifluoromethyl)-3H-chromene-6-carbaldehyde |
InChI |
InChI=1S/C12H9F3O3/c1-11(12(13,14)15)5-9(17)8-4-7(6-16)2-3-10(8)18-11/h2-4,6H,5H2,1H3 |
InChI Key |
PBESTWIUDPFSPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















